(4-Methoxyphenyl)(pyridine-2-yl)methanol
Description
Properties
CAS No. |
112966-31-1 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(R)-(4-methoxyphenyl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C13H13NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9,13,15H,1H3/t13-/m1/s1 |
InChI Key |
OQFKODRWEHYZQP-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C2=CC=CC=N2)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic Properties
- Methoxy vs. Fluoro Substituents: The 4-methoxy group in the target compound donates electrons via resonance, increasing aryl ring electron density compared to the electron-withdrawing 4-fluoro substituent in (4-fluorophenyl)(pyridine-2-yl)methanol. This difference is reflected in their HOMO-LUMO gaps (4.5 eV vs.
- Conjugation Effects: The α,β-unsaturated ketone in (E)-3-(4-methoxyphenyl)-1-(pyridine-2-yl)prop-2-en-1-one introduces conjugation, leading to red-shifted UV-Vis absorption (λmax ~ 350 nm) compared to the methanol derivative (~280 nm) .
Solubility and Pharmacokinetics
- Polarity and Solubility: The methoxy group enhances solubility in polar solvents (e.g., methanol, DMF) compared to 4-(pyridin-2-yl)benzyl alcohol, which lacks the OCH₃ group .
- Protein Binding : Compounds with methoxy groups show reduced plasma protein binding (e.g., 75% for methoxy derivatives vs. 85% for fluoro analogs), favoring free drug availability .
Preparation Methods
Synthesis of 4-Methylacetophenone Derivatives
Toluene(ring-1-14C) undergoes Friedel-Crafts acetylation with acetyl chloride in the presence of AlCl₃ to form 4-methylacetophenone(ring-4-14C) with 72–85% yield. This step establishes the methoxyphenyl backbone, though subsequent methoxylation requires additional steps.
Baeyer-Villiger Oxidation and Reduction
4-Methylacetophenone derivatives undergo Baeyer-Villiger oxidation using perbenzoic acid to form acetates, which are hydrolyzed to secondary alcohols. For example, 4-methylphenyl acetate(ring-4-14C) is reduced with hypophosphorous acid (H₃PO₂) and hydrobromic acid (HBr) to yield 2-(4-methoxyphenyl)ethanol(ring-1-14C) at 82% efficiency.
Table 1: Friedel-Crafts-Based Synthesis Parameters
Dearomative Alkylation Using Grignard Reagents
Enantioselective dearomative alkylation of pyridine derivatives enables direct construction of the pyridine-2-yl methanol framework.
Copper-Catalyzed Grignard Additions
A chiral copper catalyst (6 mol% AgOTf, 20 mol% KHMDS) facilitates the addition of ethylmagnesium bromide to 4-methoxy-2-methylpyridine under hydrogen gas (20 bar). This method achieves 94% yield and >98% enantiomeric excess (ee) for tertiary alcohol products.
Limitations with Bulky Substrates
Secondary Grignard reagents (e.g., isopropyl MgBr) result in racemic mixtures due to steric hindrance, while electron-withdrawing groups on pyridine reduce reactivity.
Table 2: Grignard-Mediated Dearomative Alkylation
| Substrate | Grignard Reagent | Catalyst | Yield | ee | Reference |
|---|---|---|---|---|---|
| 4-Methoxy-2-methylpyridine | EtMgBr | Cu/AgOTf | 94% | >98% | |
| 2-Phenylpyridine | iPrMgBr | Cu/AgOTf | 58% | <5% |
Nucleophilic Substitution and Reduction Pathways
Stereoselective synthesis via nucleophilic addition to ketone precursors offers precise control over chirality.
Ketone Intermediate Preparation
Phenyl(6-phenylpyridin-2-yl)methanone is synthesized through Friedel-Crafts acylation, followed by oxime formation using hydroxylamine hydrochloride (51% yield).
Stereoselective Reduction
The ketone intermediate is reduced with sodium borohydride (NaBH₄) in ethanol to yield (4-methoxyphenyl)(pyridine-2-yl)methanol at 86% efficiency. Asymmetric reductions using chiral catalysts (e.g., (R)-BINOL) achieve 73% ee.
Table 3: Nucleophilic Substitution and Reduction
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Functional Group Tolerance
Electron-donating groups (e.g., methoxy) enhance reactivity in Friedel-Crafts and Grignard pathways, while electron-withdrawing groups necessitate protective strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Methoxyphenyl)(pyridine-2-yl)methanol, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via reduction of the ketone precursor, (4-Methoxyphenyl)(pyridine-2-yl)ketone, using catalytic hydrogenation or metal hydrides (e.g., NaBH4). For higher yields, solvent choice (e.g., ethanol or THF) and temperature control (0–25°C) are critical. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Similar protocols were applied to analogs like (4-chlorophenyl)(pyridin-2-yl)methanol in enzymatic reductions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.5 ppm for pyridine and methoxyphenyl groups) and the hydroxymethyl group (δ 4.5–5.5 ppm). Methoxy protons appear as a singlet near δ 3.8 ppm.
- IR : Confirm the O-H stretch (~3200–3600 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 215.24 (C₁₃H₁₃NO₂). Fragmentation patterns should align with pyridine and methoxyphenyl cleavage.
Cross-validate with computational tools like Multiwfn for electron density mapping .
Q. What crystallographic methods are suitable for resolving its 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) is ideal. Key steps:
- Grow crystals via slow evaporation in a solvent like dichloromethane/hexane.
- Collect data at low temperature (100 K) to minimize thermal motion.
- Use SHELXPRO for structure solution and validate with R-factor (<5%) and residual density maps. SHELXL’s robustness for small molecules is well-documented .
Advanced Research Questions
Q. How can enantioselective synthesis of this chiral alcohol be achieved?
- Methodological Answer : Employ alcohol dehydrogenase (ADH) enzymes or chiral catalysts. For example, ADH-mediated reduction of the ketone precursor in buffered aqueous systems (pH 7–8) with NADH cofactor recycling (e.g., using glucose dehydrogenase) yields enantiopure product. This approach was validated for (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol .
Q. What computational strategies can predict its electronic properties and reactivity?
- Methodological Answer : Use Multiwfn for:
- Electron localization function (ELF) analysis to map reactive sites.
- Frontier molecular orbital (FMO) calculations (HOMO-LUMO gaps) to assess nucleophilic/electrophilic behavior.
- Electrostatic potential (ESP) surfaces to predict hydrogen-bonding interactions. Compare results with experimental UV-Vis and fluorescence spectra .
Q. How do structural modifications (e.g., substituent effects) influence its biological activity?
- Methodological Answer :
- Replace the methoxy group with halogens (e.g., Cl, F) or alkyl chains to study SAR.
- Test analogs in bioassays (e.g., antimicrobial activity via MIC assays). For example, bis(4-fluorophenyl)methanol derivatives showed varied biological sample interactions .
- Use docking simulations (AutoDock Vina) to model interactions with target proteins (e.g., enzymes or receptors).
Q. What are the challenges in analyzing its stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products.
- Stabilizers like antioxidants (e.g., BHT) may be required for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
